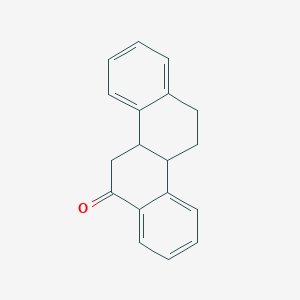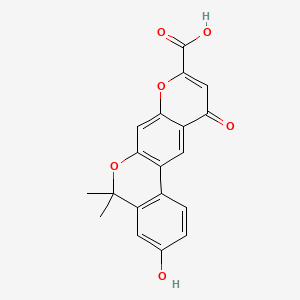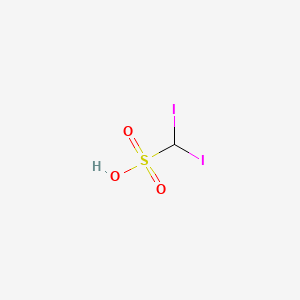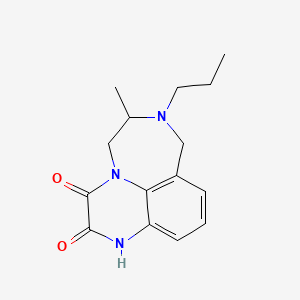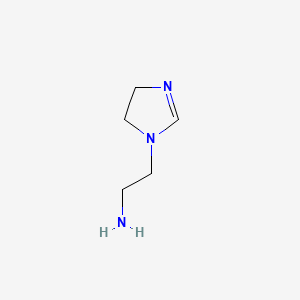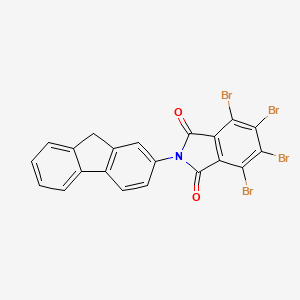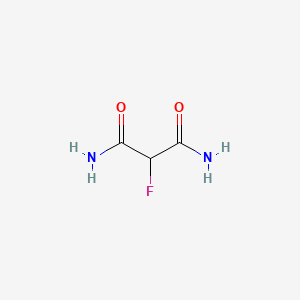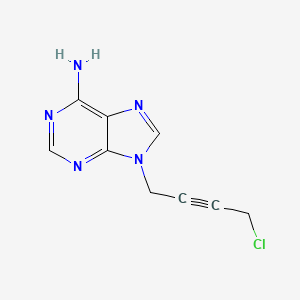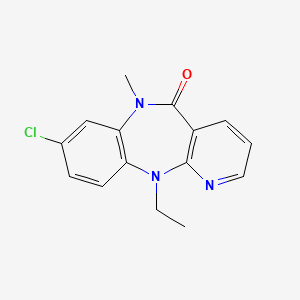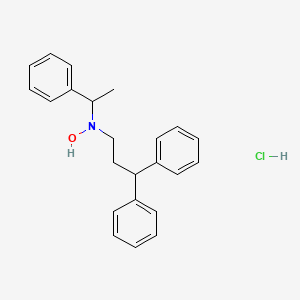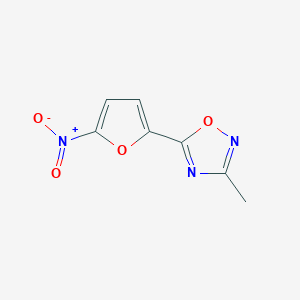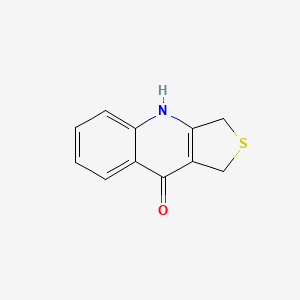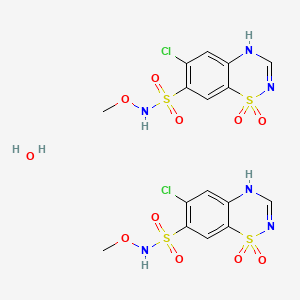
9-(4-Hydroxy-2-butyn)-adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Hydroxy-2-butyn)-adenine: is a chemical compound that belongs to the class of substituted adenines This compound is characterized by the presence of a hydroxy group and a butynyl group attached to the adenine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxy-2-butyn)-adenine typically involves the alkylation of adenine with a suitable butynyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Hydroxy-2-butyn)-adenine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butynyl group can be reduced to form a butenyl or butyl group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 9-(4-Oxo-2-butyn)-adenine.
Reduction: Formation of 9-(4-Hydroxy-2-buten)-adenine or 9-(4-Hydroxybutyl)-adenine.
Substitution: Formation of various substituted adenines depending on the nucleophile used.
Applications De Recherche Scientifique
9-(4-Hydroxy-2-butyn)-adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with nucleic acids and proteins, which could have implications in genetic research and biotechnology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antiviral and anticancer drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 9-(4-Hydroxy-2-butyn)-adenine involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxy and butynyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also intercalate into DNA, disrupting its structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Hydroxy-2-butyn)-guanine
- 9-(4-Hydroxy-2-butyn)-cytosine
- 9-(4-Hydroxy-2-butyn)-thymine
Uniqueness
Compared to similar compounds, 9-(4-Hydroxy-2-butyn)-adenine is unique due to its specific substitution pattern on the adenine base. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
114978-79-9 |
|---|---|
Formule moléculaire |
C9H9N5O |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
4-(6-aminopurin-9-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h5-6,15H,3-4H2,(H2,10,11,12) |
Clé InChI |
SRIQEESUOZNCLN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CC#CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


